MBC-11
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MBC-11 is synthesized by covalently linking etidronate to cytarabine. The synthesis involves the formation of an anhydride between arabinocytidine-5’-phosphate and etidronate. The reaction conditions typically include the use of solvents and reagents that facilitate the formation of the conjugate without degrading the individual components .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the compound. The compound is then purified and formulated for research use .
Chemical Reactions Analysis
Types of Reactions
MBC-11 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cytarabine moiety.
Reduction: Reduction reactions can also occur, affecting the etidronate component.
Substitution: Substitution reactions are possible, especially in the presence of nucleophiles that can replace specific functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cytarabine moiety can lead to the formation of cytarabine derivatives, while reduction of etidronate can yield reduced bisphosphonate compounds .
Scientific Research Applications
MBC-11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of bisphosphonate conjugates.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating tumor-induced bone disease.
Industry: Utilized in the development of new bone-targeting drugs and treatments
Mechanism of Action
MBC-11 exerts its effects by targeting bone tissue and delivering cytarabine directly to the site of disease. The bisphosphonate etidronate component binds to bone mineral, while the cytarabine component inhibits DNA synthesis in cancer cells. This dual action results in the reduction of cancer cell activity and bone resorption .
Comparison with Similar Compounds
Similar Compounds
Zoledronate: Another bisphosphonate used to treat bone diseases.
Pamidronate: Similar to etidronate, used for bone resorption disorders.
Alendronate: A bisphosphonate used to prevent bone loss
Uniqueness of MBC-11
This compound is unique due to its conjugate structure, combining the bone-targeting properties of etidronate with the antimetabolite activity of cytarabine. This allows for targeted delivery and enhanced efficacy in treating tumor-induced bone disease .
Properties
IUPAC Name |
[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxyethyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N3O14P3/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21)/t5-,7-,8+,9-,11?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIKCRXUQCSUJS-ZLRZYOKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N3O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332863-86-2 | |
Record name | MBC-11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332863862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MBC-11 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M53T688S5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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